1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione DISBAC10 is a voltage-sensitive fluorescent probe used to study cell membrane electrical activity using FRET. DISBAC10 displays excitation/emission spectra of 540/560 nm, respectively. In a resting polarized cell, DISBAC10 resides on the outer leaflet of the membrane where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength. Depolarization of the cell causes rapid translocation of DISBAC10 to the inner leaflet of the membrane, thereby increasing the distance between fluorophores and reducing the FRET signal. DISBAC10 can also be used in conjunction with fluorescein-labeled antibodies or receptor ligands to visualize specific cell classes.
DISBAC10 is a fluorophore, which can be used in the study of cellular membrane electrical activity. In a resting polarized cell, DISBAC10 resides on the outer leaflet of the membrane where it can accept photons from excited fluorescein-labeled proteins and re-emit the photons at a higher wavelength (fluorescence resonance energy transfer - FRET). Depolarization of the cell causes rapid translocation of DISBAC10 to the inner leaflet of the membrane, thereby increasing the distance between fluorophores and reducing the FRET. DISBAC10 can also be useful with fluorescein-labeled antibodies or specific receptor ligands to visualize specific cell classes.
Brand Name: Vulcanchem
CAS No.: 169211-45-4
VCID: VC0065645
InChI: InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3
SMILES: CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC
Molecular Formula: C51H88N4O4S2
Molecular Weight: 885.4

1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

CAS No.: 169211-45-4

Cat. No.: VC0065645

Molecular Formula: C51H88N4O4S2

Molecular Weight: 885.4

* For research use only. Not for human or veterinary use.

1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione - 169211-45-4

Specification

Description DISBAC10 is a voltage-sensitive fluorescent probe used to study cell membrane electrical activity using FRET. DISBAC10 displays excitation/emission spectra of 540/560 nm, respectively. In a resting polarized cell, DISBAC10 resides on the outer leaflet of the membrane where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength. Depolarization of the cell causes rapid translocation of DISBAC10 to the inner leaflet of the membrane, thereby increasing the distance between fluorophores and reducing the FRET signal. DISBAC10 can also be used in conjunction with fluorescein-labeled antibodies or receptor ligands to visualize specific cell classes.
DISBAC10 is a fluorophore, which can be used in the study of cellular membrane electrical activity. In a resting polarized cell, DISBAC10 resides on the outer leaflet of the membrane where it can accept photons from excited fluorescein-labeled proteins and re-emit the photons at a higher wavelength (fluorescence resonance energy transfer - FRET). Depolarization of the cell causes rapid translocation of DISBAC10 to the inner leaflet of the membrane, thereby increasing the distance between fluorophores and reducing the FRET. DISBAC10 can also be useful with fluorescein-labeled antibodies or specific receptor ligands to visualize specific cell classes.
CAS No. 169211-45-4
Molecular Formula C51H88N4O4S2
Molecular Weight 885.4
IUPAC Name 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Standard InChI InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3
Standard InChI Key XDRMUCPEPWWVLX-HEFFKOSUSA-N
SMILES CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC
Appearance Assay:≥98%A solution in methyl acetate

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